

A Comparative Analysis of N-Butylbenzylamine and Other Secondary Amines for Researchers

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Compound of Interest

Compound Name: **N-Butylbenzylamine**

Cat. No.: **B105509**

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This guide provides a comprehensive comparative analysis of **N-Butylbenzylamine** against other relevant secondary amines, offering researchers, scientists, and drug development professionals a detailed examination of their physicochemical properties, reactivity, and potential applications. The following sections present quantitative data in structured tables, detailed experimental protocols for key comparative assays, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties: A Comparative Overview

The fundamental characteristics of a secondary amine dictate its behavior in both chemical and biological systems. This section provides a comparative look at the key physicochemical properties of **N-Butylbenzylamine** and other structurally related secondary amines.

Property	N-Butylbenzylamine	Dibenzylamine	N-Ethylbenzylamine	N-Propylaniline
Molecular Formula	C ₁₁ H ₁₇ N	C ₁₄ H ₁₅ N	C ₉ H ₁₃ N	C ₉ H ₁₃ N
Molecular Weight (g/mol)	163.26	197.28	135.21	135.21
Boiling Point (°C)	87-89 (at 3 mmHg)	300 (with partial decomposition) [1][2][3]	191-194[4][5]	220-222[6][7][8]
pKa of Conjugate Acid	~9.85 (Predicted)	8.52[3][9][10][11]	9.77 (Predicted) [12]	5.04 (Predicted) [6][13]
Solubility	Soluble in organic solvents, limited solubility in water.	Practically insoluble in water; soluble in alcohol and ether.[1]	Slightly soluble in water.[12]	Insoluble in water.

Reactivity and Performance Analysis

The utility of a secondary amine in synthesis or as a bioactive molecule is largely determined by its reactivity. This section explores the comparative performance of these amines in key chemical transformations and their potential biological interactions.

Catalytic Activity in Aldol Reaction

Secondary amines are widely recognized for their ability to catalyze the aldol reaction through the formation of an enamine intermediate. The efficiency of this catalysis is influenced by the steric and electronic properties of the amine.

A generalized experimental protocol for comparing the catalytic efficiency of secondary amines in an aldol reaction is provided in the Experimental Protocols section.

Receptor Binding Affinity

In drug discovery, the interaction of a molecule with its biological target is paramount. For many secondary amine-containing drugs, this involves binding to receptors such as G-protein coupled receptors (GPCRs). A compound's binding affinity is a key indicator of its potential potency.

A detailed protocol for a competitive radioligand binding assay to determine the binding affinity of secondary amines to a specific receptor is outlined in the Experimental Protocols section.

In Vitro Toxicity Profile

The therapeutic potential of any compound is intrinsically linked to its safety profile. An initial assessment of toxicity is often conducted using in vitro cytotoxicity assays.

Compound	Oral LD50 (Rat)
Dibenzylamine	632 mg/kg
Benzylamine (Primary Amine for reference)	1130 mg/kg [14]

Note: Specific LD50 data for **N-Butylbenzylamine**, N-Ethylbenzylamine, and N-Propylaniline were not readily available in the searched literature. A detailed protocol for an in vitro cytotoxicity (MTT) assay is provided in the Experimental Protocols section to enable such comparisons.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to conduct their own comparative analyses.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a secondary amine.

Methodology:

- Preparation: A standard solution of the amine is prepared in deionized water. A standardized solution of a strong acid (e.g., HCl) is prepared.

- Titration: The amine solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. The acid titrant is added in small, precise increments.
- Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.
- Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point.

Determination of Boiling Point by Micro-Reflux Method

Objective: To determine the boiling point of a liquid secondary amine.

Methodology:

- Apparatus Setup: A small quantity of the amine is placed in a test tube with a boiling chip. A thermometer is positioned with its bulb just above the liquid surface. The test tube is fitted with a condenser.
- Heating: The apparatus is gently heated in a heating mantle or sand bath.
- Observation: The temperature is recorded when the liquid begins to boil and a stable reflux ring of condensate is observed on the walls of the test tube. This stable temperature is the boiling point.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (IC50 and Ki) of a secondary amine for a specific receptor.

Methodology:

- Materials: Receptor-containing membranes, a radiolabeled ligand with known affinity for the receptor, the unlabeled secondary amine (test compound), assay buffer, and a filtration device.
- Assay Setup: In a multi-well plate, incubate the receptor membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

- Incubation: Allow the mixture to incubate to reach binding equilibrium.
- Filtration: Rapidly filter the mixture through a glass fiber filter to separate bound from unbound radioligand.
- Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro Cytotoxicity (MTT) Assay

Objective: To assess the cytotoxic potential of a secondary amine on a cell line.

Methodology:

- Cell Culture: Plate a suitable cell line (e.g., HeLa, HepG2) in a 96-well plate and allow the cells to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the secondary amine for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
- Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value (concentration at which 50% of cell viability is inhibited) can be determined by plotting cell viability against the compound concentration.

Comparison of Catalytic Activity in an Aldol Reaction

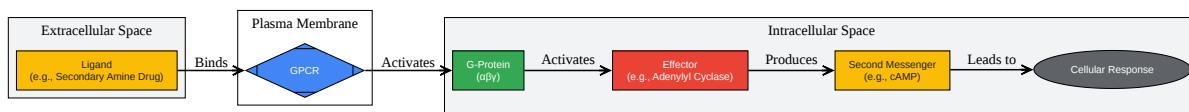
Objective: To compare the catalytic efficiency of different secondary amines in a model aldol reaction.

Methodology:

- Reaction Setup: In separate reaction vessels, combine a ketone (e.g., acetone) and an aldehyde (e.g., 4-nitrobenzaldehyde) in a suitable solvent.
- Catalyst Addition: Add a catalytic amount (e.g., 10 mol%) of each secondary amine to its respective reaction vessel.
- Reaction Monitoring: Stir the reactions at a controlled temperature and monitor the progress over time by taking aliquots and analyzing them by a suitable technique (e.g., GC-MS, HPLC, or ^1H NMR) to determine the conversion of the starting materials and the yield of the aldol product.
- Data Analysis: Compare the reaction rates and final product yields to assess the relative catalytic efficiency of each secondary amine.

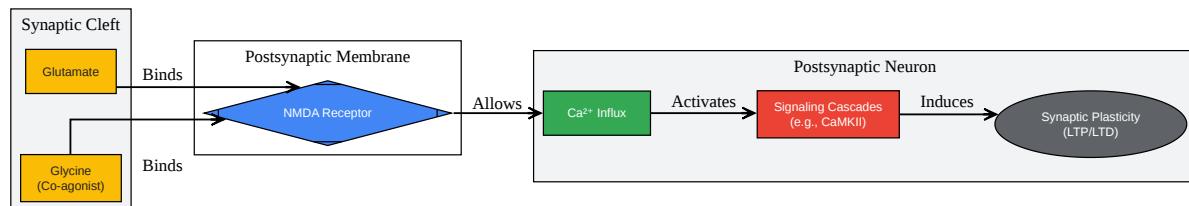
Visualizing Molecular Interactions and Processes

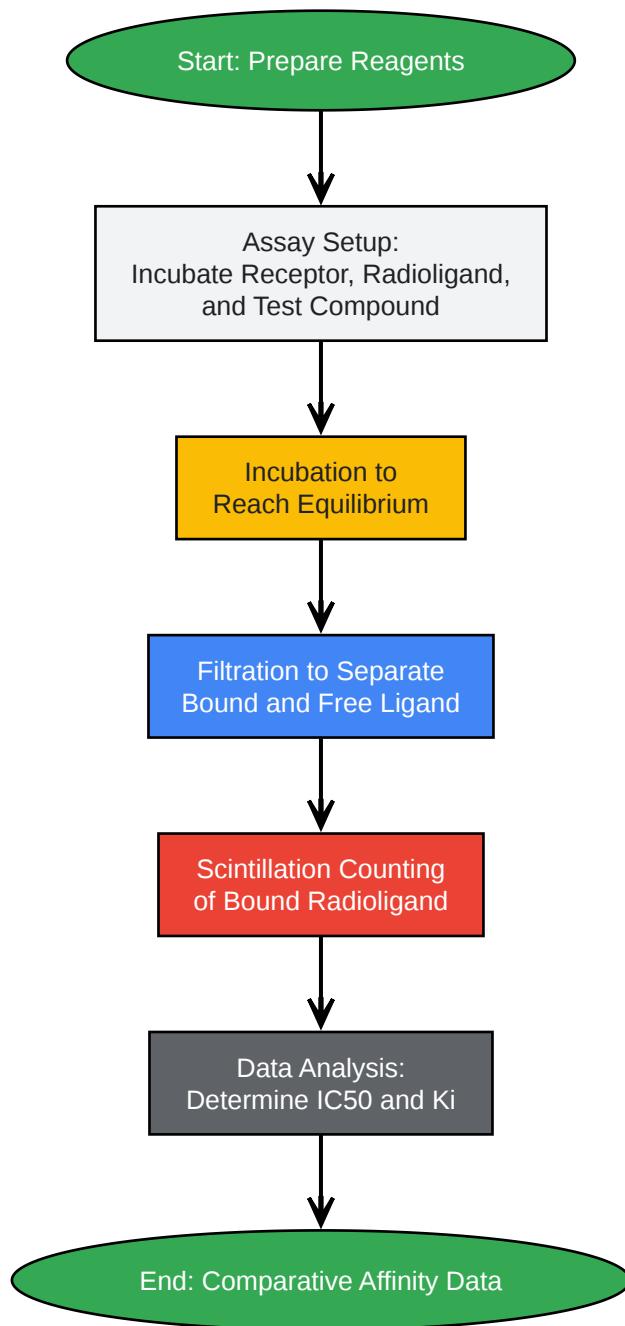
To better understand the roles of secondary amines in biological and experimental contexts, the following diagrams illustrate key signaling pathways and a typical experimental workflow.



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G-Protein Coupled Receptor (GPCR) Signaling Pathway.





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